molecular formula C15H20Cl2N2O2 B12635709 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate CAS No. 1228569-58-1

1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate

Katalognummer: B12635709
CAS-Nummer: 1228569-58-1
Molekulargewicht: 331.2 g/mol
InChI-Schlüssel: RMJRAHIFILWBBI-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and a 1,1-dimethylethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate typically involves the reaction of 2,4-dichlorophenylpiperazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in a biological setting, the compound may interact with cellular receptors to elicit a physiological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenylpiperazine: A precursor in the synthesis of 1,1-Dimethylethyl (3S)-3-(2,4-dichlorophenyl)-1-piperazinecarboxylate.

    Tert-butyl chloroformate: Used in the esterification reaction to form the final compound.

    Other piperazine derivatives: Compounds with similar structures but different substituents on the piperazine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the 2,4-dichlorophenyl group and the 1,1-dimethylethyl ester group imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

1228569-58-1

Molekularformel

C15H20Cl2N2O2

Molekulargewicht

331.2 g/mol

IUPAC-Name

tert-butyl (3S)-3-(2,4-dichlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3/t13-/m1/s1

InChI-Schlüssel

RMJRAHIFILWBBI-CYBMUJFWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.